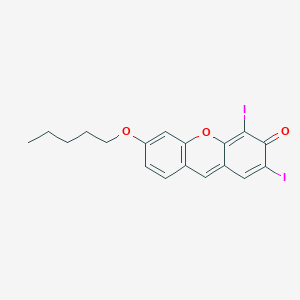
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one is a synthetic organic compound belonging to the xanthene family Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,4-diiodophenol and pentyloxybenzaldehyde.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions, typically involving heating and the use of a solvent like toluene.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in the compound can be substituted with other functional groups using reagents like sodium azide or potassium thiocyanate.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Sodium azide, potassium thiocyanate, solvents like dimethylformamide, and reaction temperatures around 80-100°C.
Oxidation: Potassium permanganate, hydrogen peroxide, solvents like acetone or water, and reaction temperatures around 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran, and reaction temperatures around 0-25°C.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized xanthene derivatives.
Reduction: Formation of reduced xanthene derivatives.
Scientific Research Applications
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one has diverse applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and analytical techniques.
Biology: Employed in fluorescence microscopy and imaging to study cellular structures and processes.
Medicine: Investigated for potential use in photodynamic therapy for cancer treatment due to its fluorescence properties.
Industry: Utilized in the development of fluorescent dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one involves its interaction with molecular targets through its iodine atoms and xanthene core. The compound’s fluorescence properties allow it to bind to specific cellular components, enabling visualization and analysis. In photodynamic therapy, the compound generates reactive oxygen species upon exposure to light, leading to the destruction of cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Diiodo-6-(methoxy)-3H-xanthen-3-one
- 2,4-Diiodo-6-(ethoxy)-3H-xanthen-3-one
- 2,4-Diiodo-6-(butoxy)-3H-xanthen-3-one
Uniqueness
2,4-Diiodo-6-(pentyloxy)-3H-xanthen-3-one stands out due to its specific pentyloxy group, which imparts unique solubility and reactivity characteristics. This makes it particularly suitable for certain applications where other similar compounds may not perform as effectively.
Properties
CAS No. |
404384-36-7 |
|---|---|
Molecular Formula |
C18H16I2O3 |
Molecular Weight |
534.1 g/mol |
IUPAC Name |
2,4-diiodo-6-pentoxyxanthen-3-one |
InChI |
InChI=1S/C18H16I2O3/c1-2-3-4-7-22-13-6-5-11-8-12-9-14(19)17(21)16(20)18(12)23-15(11)10-13/h5-6,8-10H,2-4,7H2,1H3 |
InChI Key |
WJKPOZIXYMOSJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC2=C(C=C1)C=C3C=C(C(=O)C(=C3O2)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


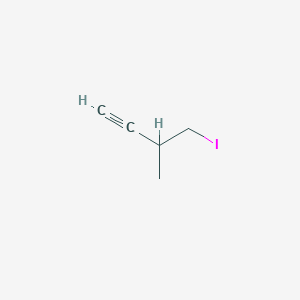
![1-[(2-Hydroxyethyl)sulfanyl]-3-sulfanylpropan-2-OL](/img/structure/B14243015.png)
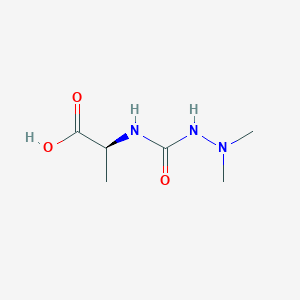
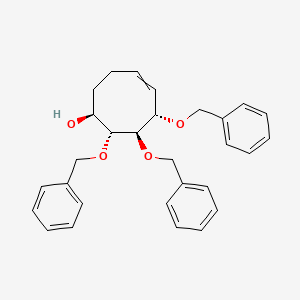
![N-methyl-N-[(4-nitrophenyl)methyl]oxan-4-amine](/img/structure/B14243020.png)
![5-Hexen-2-one, 5-[[(1,1-dimethylethyl)diphenylsilyl]methyl]-3,4-dimethyl-](/img/structure/B14243025.png)
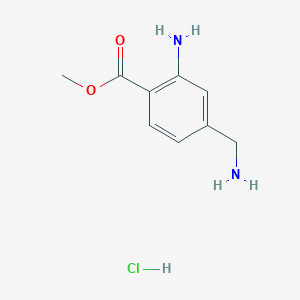
![3-nitro-N-[[4-[(3-nitrobenzoyl)carbamothioylamino]phenyl]carbamothioyl]benzamide](/img/structure/B14243042.png)

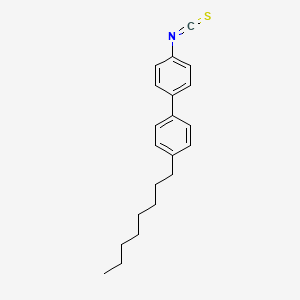
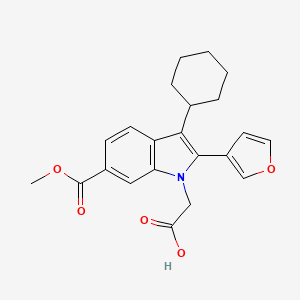
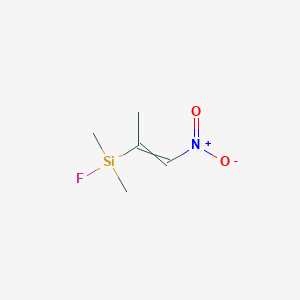
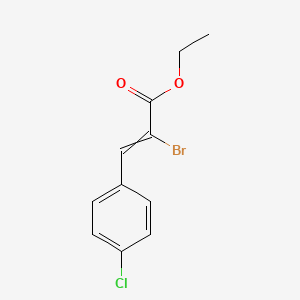
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
